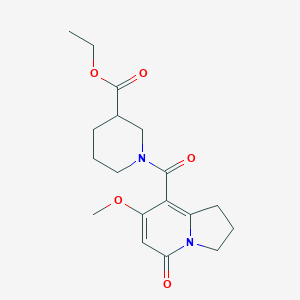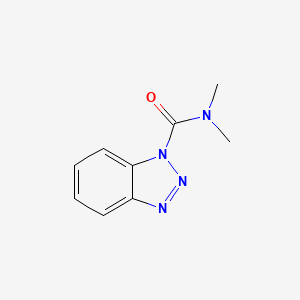![molecular formula C26H24N4O4 B2517802 2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358637-50-9](/img/structure/B2517802.png)
2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its diverse functional groups and heterocyclic structure. While the specific compound is not directly mentioned in the provided papers, these papers discuss related compounds and their syntheses, structures, and properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of key starting compounds such as 1,3-diphenyl-2-pyrazolin-5-one, which can be converted to various pyrazole derivatives through reactions with azides, diazonium salts, isocyanates, and isothiocyanates, as well as through Michael 1,4-addition reactions with active methylene compounds . Similarly, derivatives of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids can be synthesized and further transformed, for example, by introducing aliphatic amine residues . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques allow for the confirmation of the 3D molecular structure and the identification of stabilizing interactions such as hydrogen bonds and π-π stacking . For the compound , similar analytical methods would be employed to determine its precise molecular structure.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions based on their functional groups. For instance, they can react with semicarbazide to form carboxamide derivatives . The reactivity of the compound "2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" would likely be influenced by the presence of the oxazole and pyrazinone moieties, which could participate in nucleophilic and electrophilic reactions, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of dimethoxyphenyl groups can affect the solubility and electronic properties of the compound . Theoretical calculations such as DFT can be used to predict properties like HOMO/LUMO energies, molecular electrostatic potential, and reactivity indices . These calculations, along with experimental evaluations such as antioxidant assays, can provide a comprehensive understanding of the physical and chemical properties of the compound .
科学的研究の応用
Tautomerism and Structural Analysis
Research by Cornago et al. (2009) on NH-pyrazoles, closely related to the compound , highlights the importance of studying tautomerism and hydrogen bonding in understanding the structural and functional properties of such compounds. The study provides insights into the molecular structures and tautomerism in solution and the solid state, which are crucial for designing compounds with specific properties and functions (Cornago et al., 2009).
Fluorescent Chemosensors
Khan (2020) synthesized a novel pyrazoline derivative, indicating the utility of such compounds as fluorescent chemosensors for metal ion detection, specifically Fe3+. This application is vital in environmental monitoring and bioanalytical chemistry, showcasing the compound's potential in sensing technologies (Khan, 2020).
Antibacterial and Antifungal Applications
Hassan (2013) explored the synthesis and biological activity of new pyrazoline and pyrazole derivatives, demonstrating significant antibacterial and antifungal properties. This research underscores the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Hassan, 2013).
Molecular Docking Studies
Katariya et al. (2021) conducted molecular docking studies on oxazole clubbed pyridyl-pyrazolines, assessing their anticancer and antimicrobial properties. Such studies are crucial for understanding the interaction of these compounds with biological targets, paving the way for the development of new therapeutic agents (Katariya et al., 2021).
Antioxidant and α-glucosidase Inhibitory Activities
Research by Pillai et al. (2019) on Schiff bases containing triazole and pyrazole rings evaluated their antioxidant and α-glucosidase inhibitory activities. These findings highlight the compound's potential in managing oxidative stress-related diseases and as a therapeutic agent for diabetes through the inhibition of α-glucosidase (Pillai et al., 2019).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-16-5-7-18(8-6-16)25-27-21(17(2)34-25)15-29-11-12-30-22(26(29)31)14-20(28-30)19-9-10-23(32-3)24(13-19)33-4/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNUEDNHLXCKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

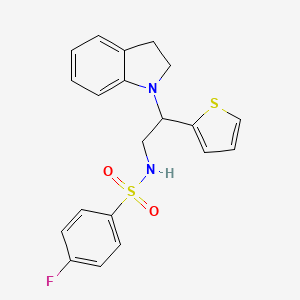
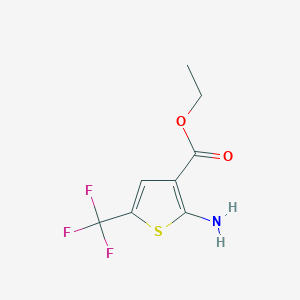


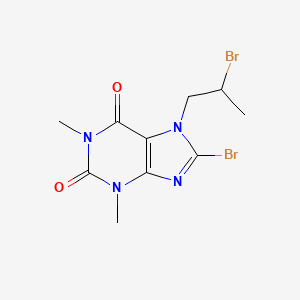

![2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517727.png)


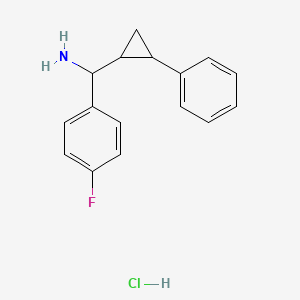
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide](/img/structure/B2517736.png)
